![molecular formula C23H20ClN3O2S2 B4585010 N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reactions, demonstrating the versatility of thioureido-acetamides in generating heterocyclic structures through cascade reactions with excellent atom economy (Schmeyers & Kaupp, 2002). These methods highlight the potential pathways for synthesizing complex molecules like the one .
Molecular Structure Analysis
Crystal structure analyses of related compounds reveal that these molecules tend to have a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). This insight into the molecular structure can provide a basis for understanding the 3D arrangement and potential reactivity of our target molecule.
Chemical Reactions and Properties
The chemical reactivity of structurally similar compounds involves various interactions, including hydrogen bonding and the formation of dimers, which could influence the solubility and reactivity of the molecule (Subasri et al., 2017). Moreover, the presence of specific functional groups like thioacetamide suggests reactivity towards nucleophilic addition or substitution reactions.
Physical Properties Analysis
While specific data on the physical properties of "N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide" are not available, the physical characteristics of related compounds can be inferred through crystalline structures and molecular conformations. These properties are crucial for understanding the molecule's behavior in different environments and for applications in material science or pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties, including acidity constants and reactivity patterns, of similar compounds have been explored, indicating the influence of structural features on their chemical behavior (Duran & Canbaz, 2013). Such analyses are vital for predicting how the target molecule may interact with other chemical entities or biological targets.
Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds, including thieno[2,3-d]pyrimidines, are pivotal in organic chemistry and drug discovery due to their diverse biological activities. Research demonstrates the utility of thioureido-acetamides as starting materials for heterocyclic syntheses through one-pot cascade reactions. These methods are noted for their excellent atom economy and versatility in producing compounds like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are crucial for developing new pharmaceuticals and materials (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Compounds derived from the core structure of N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide have shown promise in antimicrobial applications. For instance, novel heterocyclic compounds having a sulphamido moiety demonstrated antibacterial and antifungal activities, highlighting the potential of these derivatives in addressing resistant microbial strains (Nunna et al., 2014).
Crystallography and Molecular Structure
Crystallographic studies provide insight into the molecular conformation and intramolecular interactions of related compounds. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation around the methylene C atom of the thioacetamide bridge, offering valuable information for the design of molecules with desired physical and chemical properties (Subasri et al., 2016).
Antitumor Agents
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has led to the development of compounds based on the thieno[2,3-d]pyrimidine scaffold. These compounds exhibit potent antitumor activity, demonstrating the therapeutic potential of this chemical class in cancer treatment (Gangjee et al., 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, sharing structural similarities with N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide, have been studied for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Moreover, their interactions with proteins like cyclooxygenase have been explored, indicating a broad range of applications from renewable energy to biomedical research (Mary et al., 2020).
properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-15(2)31-21-20(14)22(29)27(18-10-8-17(24)9-11-18)23(26-21)30-13-19(28)25-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPBOFFTBLZFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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